N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
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Overview
Description
N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of methoxy groups attached to the benzyl and phenyl rings, which can influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide typically involves the reaction of 4-methoxybenzylamine with 3-(2,3,4-trimethoxyphenyl)acryloyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-3-(2,3-dimethoxyphenyl)acrylamide
- N-(4-methoxybenzyl)-3-(2,4,5-trimethoxyphenyl)acrylamide
- N-(4-methoxybenzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Uniqueness
N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is unique due to the specific arrangement of methoxy groups on the phenyl ring. This arrangement can influence its chemical reactivity, biological activity, and overall properties compared to similar compounds. The presence of multiple methoxy groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-[(4-methoxyphenyl)methyl]-3-(2,3,4-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-23-16-9-5-14(6-10-16)13-21-18(22)12-8-15-7-11-17(24-2)20(26-4)19(15)25-3/h5-12H,13H2,1-4H3,(H,21,22)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZIWFZSWZVXFQ-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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